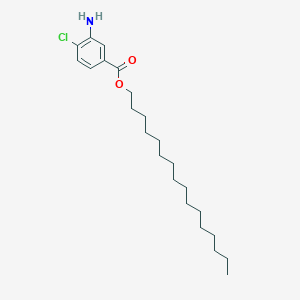

Hexadecyl 3-amino-4-chlorobenzoate

Beschreibung

Contextualization of Aminochlorobenzoate Esters within Contemporary Organic Chemistry

Aminochlorobenzoate esters are a class of aromatic compounds that feature both an amino (-NH2) and a chloro (-Cl) group attached to a benzoic acid ester backbone. The presence of these functional groups makes them valuable intermediates in organic synthesis. The amino group can be readily modified to form a variety of other functional groups, while the chlorine atom can participate in various coupling reactions. This versatility allows for the construction of more complex molecules with potential applications in pharmaceuticals and materials science. nih.govguidechem.com

The synthesis of aminobenzoic acid derivatives is a significant area of research. For instance, various analogs of para-aminobenzoic acid (PABA) have been synthesized and investigated for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The specific substitution pattern of the amino and chloro groups on the benzene (B151609) ring, as seen in Hexadecyl 3-amino-4-chlorobenzoate, influences the electronic properties and reactivity of the molecule, making it a target for specialized synthetic methodologies.

Academic Significance and Research Utility of this compound

While specific academic studies focusing solely on this compound are limited, its structural features suggest considerable research utility. The compound is commercially available as a "useful research chemical," indicating its role as a building block or a tool compound in scientific investigations. pharmaffiliates.com

The significance of this molecule lies in the combination of its aromatic, amino, chloro, and long-chain alkyl ester functionalities. The hexadecyl chain, a 16-carbon alkyl group, imparts significant lipophilicity to the molecule. This property is particularly relevant in fields such as materials science and medicinal chemistry. The long alkyl chain can drive self-assembly processes, leading to the formation of ordered structures like micelles, vesicles, or liquid crystals.

Overview of Key Research Domains and Methodological Approaches

Based on the structural characteristics of this compound and the research trends for related compounds, several key research domains and methodological approaches can be identified as being of high potential.

Potential Research Domains:

Materials Science: The amphiphilic nature of the molecule, with its polar aminobenzoate head and nonpolar hexadecyl tail, makes it a candidate for studies in self-assembly and the formation of supramolecular structures. Research in this area would likely involve techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to visualize the resulting nanostructures. The potential for this molecule to form liquid crystals could be investigated using polarized optical microscopy and differential scanning calorimetry (DSC).

Medicinal Chemistry: The aminochlorobenzoate core is found in various biologically active molecules. For example, derivatives of the closely related ethyl 4-amino-3-chlorobenzoate have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. The long hexadecyl chain in this compound could be explored for its role in membrane anchoring or as part of a drug delivery system. guidechem.com

Organic Synthesis: The compound serves as a versatile intermediate. The amino group can be acylated, alkylated, or converted to a diazonium salt, which can then be used in a wide range of transformations. The chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Methodological Approaches:

The synthesis of this compound itself is an area of academic interest, focusing on efficient and high-yielding esterification reactions of 3-amino-4-chlorobenzoic acid with hexadecanol (B772). Spectroscopic techniques are crucial for the characterization of this and related compounds. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups such as the amino, chloro, and ester moieties.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Structure

2D Structure

Eigenschaften

IUPAC Name |

hexadecyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-23(26)20-16-17-21(24)22(25)19-20/h16-17,19H,2-15,18,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPMUDCUMKEHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30888979 | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

143269-74-3 | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143269-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143269743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-4-chloro-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzoic acid, hexadecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of Hexadecyl 3 Amino 4 Chlorobenzoate

Established Synthetic Pathways for Hexadecyl 3-amino-4-chlorobenzoate

The synthesis of this compound is primarily achieved through esterification, a fundamental reaction in organic chemistry. Two principal methods have been historically employed, each with distinct advantages and challenges.

Esterification Reactions and Mechanistic Investigations

The formation of this compound involves the creation of an ester linkage between 3-amino-4-chlorobenzoic acid and a 16-carbon alcohol (hexadecanol). The two established routes are:

Reaction with an Alkyl Halide: This method involves the reaction of an alkali metal salt of 3-amino-4-chlorobenzoic acid with hexadecyl bromide. While this pathway can be effective due to the high reactivity of the alkyl halide, leading to potentially high yields under mild conditions, it is often hampered by the high cost of hexadecyl bromide, making it less economically viable for large-scale production. patsnap.com

Fischer-Speier Esterification: A more common and cost-effective approach is the direct acid-catalyzed esterification of 3-amino-4-chlorobenzoic acid with cetyl alcohol (hexadecanol). patsnap.com This reaction typically employs a strong acid catalyst, such as sulfuric acid. The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the carbonyl yields the final ester product.

Development of Novel Methodologies for this compound Synthesis

To overcome the limitations of traditional methods, research has moved towards more efficient and environmentally benign synthetic strategies. While not yet documented specifically for this compound, novel methodologies applied to other benzoate (B1203000) esters are highly relevant.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. For esterification reactions, it offers significant advantages, including dramatically reduced reaction times (minutes versus hours for conventional heating), energy savings, and often higher yields and product purity. ijsdr.org This method of uniform and selective heating could be applied to the esterification of 3-amino-4-chlorobenzoic acid and hexadecanol (B772) to accelerate the reaction and potentially reduce the need for harsh conditions. ijsdr.org

Deep Eutectic Solvents (DES): DES are gaining attention as green and effective dual solvent-catalyst systems. dergipark.org.tr Composed of a hydrogen bond donor and a hydrogen bond acceptor, these solvents are low-cost, easy to prepare, and environmentally friendly. dergipark.org.trjsynthchem.com Studies on the esterification of benzoic acid with various alcohols have shown that DES can provide high catalytic activity and high product conversions. dergipark.org.tr Their use could eliminate the need for traditional volatile organic solvents and corrosive acid catalysts in the synthesis of this compound.

Principles of Green Chemistry Applied to Benzoate Ester Synthesis

The application of green chemistry principles is paramount in modern chemical production to design safer, more efficient, and environmentally sustainable processes. wjpmr.com The synthesis of benzoate esters, including this compound, can be significantly improved by adhering to these principles. brazilianjournals.com.br

Key Green Chemistry Principles in Benzoate Ester Synthesis:

| Principle | Application in Benzoate Ester Synthesis |

| Prevention | Designing synthetic routes that minimize or eliminate waste generation, avoiding the need for complex purification steps. wjpmr.combrazilianjournals.com.br |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. Esterification is inherently a high atom economy reaction, but side reactions can reduce it. |

| Safer Solvents & Auxiliaries | Reducing or eliminating the use of hazardous organic solvents. Using aqueous reaction media or solvent-free conditions are ideal alternatives. dergipark.org.trbrazilianjournals.com.br |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. brazilianjournals.com.br Microwave-assisted synthesis is another approach to improve energy efficiency over conventional heating. ijsdr.org |

| Catalysis | Using catalytic reagents in small amounts is superior to stoichiometric reagents. Developing reusable and highly selective catalysts is a key goal. dergipark.org.trwjpmr.com |

| Reduce Derivatives | Avoiding unnecessary derivatization steps (like protection and deprotection) can reduce reagent use and waste generation. brazilianjournals.com.br |

Derivatization and Structural Analog Synthesis of this compound

The synthesis of structural analogs is crucial for studying structure-activity relationships and developing compounds with fine-tuned properties. A common derivatization involves altering the length of the alkyl ester chain.

Synthesis of Related Alkyl Chain Esters (e.g., Dodecyl Analogs) and Comparative Analysis

The synthesis of Dodecyl 3-amino-4-chlorobenzoate, a structural analog, follows the same synthetic pathways as its hexadecyl counterpart. chemicalbull.commatrix-fine-chemicals.com The primary difference is the substitution of hexadecanol (a C16 alcohol) with dodecanol (B89629) (a C12 alcohol) in the esterification reaction with 3-amino-4-chlorobenzoic acid.

The resulting analogs exhibit different physical properties, primarily due to the variation in the length of the alkyl chain, which influences factors like molecular weight and lipophilicity.

Comparative Analysis of Alkyl Chain Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length |

| This compound | C₂₃H₃₈ClNO₂ cymitquimica.com | 396.01 cymitquimica.com | C16 |

| Dodecyl 3-amino-4-chlorobenzoate | C₁₉H₃₀ClNO₂ matrix-fine-chemicals.com | 339.90 matrix-fine-chemicals.com | C12 |

2 Exploration of Functional Group Transformations at the Amino and Chloro Substituents

The chemical reactivity of this compound is primarily centered around its two key functional groups: the amino (-NH2) group and the chloro (-Cl) substituent on the benzene (B151609) ring. These sites offer opportunities for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. The reactivity of each group is influenced by its position on the aromatic ring and the electronic effects of the other substituents.

The amino group, being ortho to the chloro substituent and meta to the hexadecyl ester group, is a versatile handle for transformations such as acylation, alkylation, and diazotization. The hexadecyl ester group, being para to the chloro substituent, exerts an electron-withdrawing effect through resonance, which can influence the reactivity of the chloro group in nucleophilic aromatic substitution reactions.

Transformations of the Amino Group

The primary aromatic amino group in this compound is a nucleophilic center and can readily undergo reactions typical of anilines.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is generally straightforward and can be carried out under basic conditions to neutralize the acid byproduct. While specific studies on the acylation of this compound are not prevalent in the literature, the direct acylation of related aminobenzoic acids is a well-established transformation. For instance, a patented method describes the direct acylation of aminobenzoic acids by forming a mixed anhydride (B1165640) of an N-acylamino acid in the presence of a catalyst. This suggests a plausible route for the acylation of the title compound.

Table 1: Plausible Acylation Reactions of this compound

| Acylating Agent | Expected Product | Reaction Conditions (Inferred) |

|---|---|---|

| Acetyl Chloride | Hexadecyl 3-(acetylamino)-4-chlorobenzoate | Inert solvent (e.g., DCM, THF), with a base (e.g., pyridine, triethylamine) |

| Benzoyl Chloride | Hexadecyl 3-(benzoylamino)-4-chlorobenzoate | Inert solvent (e.g., DCM, THF), with a base (e.g., pyridine, triethylamine) |

| Acetic Anhydride | Hexadecyl 3-(acetylamino)-4-chlorobenzoate | Neat or in a solvent, may require gentle heating |

Alkylation: N-alkylation of the amino group in this compound would lead to the corresponding secondary or tertiary amines. Direct alkylation of anilines with alkyl halides can sometimes be challenging due to the potential for over-alkylation. However, reductive amination with aldehydes or ketones in the presence of a reducing agent is a common and more controlled method for preparing N-alkylated anilines. While specific protocols for the N-alkylation of this compound are not documented, general methods for the alkylation of amino acid esters are known and could likely be adapted.

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions. These reactions allow for the replacement of the amino group with a wide range of other substituents. Research on the diazotization of aminobenzoic acids has shown that these reactions can be sensitive to reaction conditions, with potential for competing hydroxylation reactions. wikipedia.orgpressbooks.pub

Table 2: Potential Transformations of this compound via Diazotization

| Reagent | Expected Product | Reaction Type |

|---|---|---|

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Hexadecyl 3,4-dichlorobenzoate | Sandmeyer Reaction |

| 1. NaNO₂, HCl (0-5 °C) 2. CuBr | Hexadecyl 3-bromo-4-chlorobenzoate | Sandmeyer Reaction |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCN | Hexadecyl 3-cyano-4-chlorobenzoate | Sandmeyer Reaction |

| 1. NaNO₂, HCl (0-5 °C) 2. H₂O, Δ | Hexadecyl 4-chloro-3-hydroxybenzoate | Hydrolysis |

| 1. NaNO₂, HBF₄ 2. Δ | Hexadecyl 4-chloro-3-fluorobenzoate | Schiemann Reaction |

Transformations of the Chloro Substituent

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require strong nucleophiles and often elevated temperatures. The substitution of the chloro group with nucleophiles such as alkoxides, thiolates, or amines could lead to a variety of derivatives. The success of these reactions would depend on finding conditions that overcome the deactivating effect of the amino group while leveraging the activating effect of the ester group.

Table 3: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | Hexadecyl 3-amino-4-methoxybenzoate | High-boiling polar solvent (e.g., DMF, NMP), heat |

| Sodium Thiophenoxide (NaSPh) | Hexadecyl 3-amino-4-(phenylthio)benzoate | High-boiling polar solvent (e.g., DMF, NMP), heat |

| Aniline | Hexadecyl 3-amino-4-(phenylamino)benzoate | High temperature, possibly with a copper catalyst (Ullmann condensation) |

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides. wikipedia.org This reaction is often effective for less reactive aryl halides and can be a viable alternative to uncatalyzed SNAr reactions. For this compound, an Ullmann condensation with an alcohol, amine, or thiol in the presence of a copper catalyst could provide the corresponding ether, amine, or thioether derivatives.

Advanced Spectroscopic and Diffraction Based Characterization of Hexadecyl 3 Amino 4 Chlorobenzoate

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of chemical compounds. For Hexadecyl 3-amino-4-chlorobenzoate, with the molecular formula C23H38ClNO2 and a molecular weight of approximately 396.01 g/mol , a combination of techniques provides a complete picture of its atomic arrangement and electronic properties. pharmaffiliates.comcymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environments

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. While specific experimental data for this compound is not widely published sigmaaldrich.com, the expected chemical shifts can be predicted based on the known effects of its constituent functional groups. libretexts.orgrsc.orgorganicchemistrydata.org

Proton (¹H) NMR: The ¹H NMR spectrum would display distinct signals corresponding to the protons in the aromatic ring, the amino group, and the long hexadecyl alkyl chain. The aromatic protons are expected to appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The presence of both an electron-donating amino group and an electron-withdrawing chloro group would create a specific splitting pattern. The two protons of the amino group (-NH2) would likely produce a broad singlet. The protons on the hexadecyl chain would show characteristic signals in the upfield region, with the methylene (B1212753) group adjacent to the ester oxygen (-O-CH2-) shifted further downfield (around δ 4.3 ppm) compared to the other methylene groups (δ 1.2-1.7 ppm) and the terminal methyl group (around δ 0.9 ppm). rsc.org

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of approximately 165-175 ppm. libretexts.orglibretexts.org The aromatic carbons would resonate in the 110-150 ppm range. libretexts.org The carbon atom bonded to the ester oxygen (-O-CH2-) would appear around 60-65 ppm. The carbons of the long alkyl chain would be found in the upfield region of the spectrum (10-35 ppm). libretexts.orglibretexts.org

Predicted NMR Chemical Shifts for this compound

| Atom Type | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Protons on the benzene ring | 6.0 - 8.0 | 110 - 150 |

| Amine | -NH ₂ | Broad singlet | N/A |

| Ester | C=O | N/A | 165 - 175 |

| Alkyl | -O-CH₂ -R | ~4.3 | ~60 - 65 |

| Alkyl | -(CH₂ )₁₄- | 1.2 - 1.7 | 20 - 35 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. youtube.com The spectrum of this compound would exhibit several key absorption bands.

The N-H stretching of the primary amine group (R-NH2) typically appears as two sharp bands in the region of 3300-3500 cm⁻¹. pressbooks.publibretexts.org Strong, sharp absorption from the ester carbonyl group (C=O) is one of the most easily identifiable peaks, expected in the range of 1735-1750 cm⁻¹ for a saturated ester. pressbooks.pub The C-O stretching vibrations of the ester group would result in strong bands between 1000 and 1300 cm⁻¹. The long hexadecyl chain would be evidenced by strong C-H stretching absorptions from its methyl and methylene groups in the 2850-2960 cm⁻¹ region. libretexts.orglibretexts.org Aromatic C-H stretching is typically observed between 3000 and 3100 cm⁻¹, while C=C in-ring stretching of the aromatic ring occurs from 1400-1600 cm⁻¹. libretexts.org The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic | C=C Stretch (in-ring) | 1400 - 1600 | Medium |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Phenomena

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. rsc.org The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org In this compound, the substituted benzene ring system, including the carbonyl group, constitutes the primary chromophore.

This conjugated system allows for π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. libretexts.org The π → π* transitions are typically of high intensity and occur due to the aromatic system. The n → π* transitions, involving the non-bonding electrons on the oxygen of the carbonyl group and the nitrogen of the amino group, are generally weaker. masterorganicchemistry.com The presence of substituents on the benzene ring—the amino group (an auxochrome) and the chloro group—influences the wavelength of maximum absorption (λmax). The extended conjugation and the presence of these groups are expected to shift the absorption bands to longer wavelengths compared to unsubstituted benzene.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (MW ≈ 396.01), the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to this value. pharmaffiliates.comcymitquimica.com

The fragmentation of this molecule would likely follow patterns characteristic of long-chain esters and aromatic compounds. libretexts.org Key fragmentation pathways would include:

Alpha-cleavage next to the carbonyl group, leading to the loss of the alkoxy group (-OC16H33) and formation of a 3-amino-4-chlorobenzoyl cation.

Cleavage of the C-O bond of the ester, resulting in a fragment corresponding to the hexadecyl cation ([C16H33]⁺) or the 3-amino-4-chlorobenzoate radical.

Fragmentation of the alkyl chain , producing a series of peaks separated by 14 mass units (-CH2-). libretexts.org

McLafferty rearrangement is a possibility if a gamma-hydrogen is available on the alkyl chain, which could lead to the elimination of a neutral alkene molecule.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (approx.) | Identity of Fragment | Origin |

|---|---|---|

| 395/397 | [M]+ | Molecular Ion (showing isotopic pattern for Cl) |

| 225 | [C16H33]+ | Hexadecyl cation from C-O bond cleavage |

| 170/172 | [C7H5ClNO]+ | 3-amino-4-chlorobenzoyl cation from alpha-cleavage |

Solid-State Structural Analysis through X-ray Diffraction

Single-Crystal X-ray Diffraction Studies of this compound

While general studies on related structures like chlorobenzoic acid derivatives exist researchgate.netnih.gov, a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature. Such a study would be invaluable for confirming the molecular structure and understanding its solid-state properties. It would be expected to reveal hydrogen bonding between the amino groups and ester carbonyl oxygens of adjacent molecules, as well as van der Waals interactions from the long hexadecyl chains, which would significantly influence the crystal packing. nih.gov

Investigation of Crystalline Polymorphism and Intermolecular Interactions

The study of crystalline polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is crucial in materials science and pharmaceuticals as different polymorphs can exhibit varied physical properties. While specific crystallographic data for this compound is not extensively available in public literature, the structural features of the molecule—a long aliphatic chain, a substituted aromatic ring, an amino group, and an ester linkage—allow for a discussion of its likely solid-state behavior based on analogous systems.

Long-chain esters and other amphiphilic molecules are known to exhibit complex crystalline packing, often resulting in polymorphism. acs.orgnih.gov The crystal packing in such molecules is typically governed by a balance of intermolecular forces, including van der Waals interactions between the long alkyl chains, and hydrogen bonding and π-π stacking interactions involving the aromatic rings and functional groups. dss.go.thresearchgate.net

The presence of the amino group and the ester carbonyl group in this compound suggests the potential for hydrogen bonding, which can significantly influence the crystal packing. mdpi.com In the crystal lattice of similar aromatic compounds, molecules often form dimers or extended networks through hydrogen bonds. researchgate.net For instance, in the crystal structure of p-aminobenzoic acid, molecules are linked by hydrogen bonds between the amino group and the carboxylic acid group. nih.gov It is plausible that in this compound, hydrogen bonds could form between the amino group of one molecule and the ester carbonyl oxygen of a neighboring molecule.

The long hexadecyl chains are expected to pack in a parallel fashion, driven by van der Waals forces, a common feature in the crystal structures of long-chain fatty acids and their esters. dss.go.thresearchgate.net This packing of the aliphatic tails can lead to layered structures, and variations in the tilt angle and arrangement of these chains can give rise to different polymorphic forms. dss.go.th The interplay between the hydrogen bonding network of the polar head groups (the aminobenzoate moiety) and the van der Waals packing of the nonpolar tails would ultimately determine the final crystal structure.

The potential for polymorphism in this compound is high due to the conformational flexibility of the long alkyl chain and the possibility of different hydrogen bonding motifs. nih.gov Different polymorphs would likely exhibit distinct thermal properties, such as melting points and enthalpies of fusion, which could be investigated using techniques like Differential Scanning Calorimetry (DSC). Powder X-ray Diffraction (PXRD) would be a key technique to identify and distinguish between different polymorphic forms, as each polymorph would produce a unique diffraction pattern. nih.gov

Table 1: Potential Intermolecular Interactions in this compound Crystals

| Interaction Type | Participating Groups | Expected Influence on Crystal Packing |

| Hydrogen Bonding | Amino group (-NH₂) and Ester carbonyl group (C=O) | Formation of dimers or extended chains, influencing head-group arrangement. |

| van der Waals Forces | Hexadecyl chains (-C₁₆H₃₃) | Parallel packing of alkyl chains, leading to layered structures. |

| π-π Stacking | Benzene rings | Stacking of aromatic rings, contributing to crystal stability. |

| Dipole-Dipole Interactions | Chloro group (-Cl) and Ester group (-COO-) | Orientation of molecules to optimize electrostatic interactions. |

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

While a specific, validated HPLC method for this compound is not detailed in peer-reviewed literature, a patent for a preparation process of a closely related compound mentions the use of HPLC for purity analysis, indicating a purity of 99.4% was achieved. The lack of published detailed methods necessitates the development of a suitable analytical procedure based on the physicochemical properties of the compound and general chromatographic principles.

Given the nonpolar nature of the long hexadecyl chain and the polar aromatic head, reversed-phase HPLC (RP-HPLC) would be the most appropriate technique. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A potential RP-HPLC method for the analysis of this compound could employ a C18 column, which has a stationary phase with 18-carbon alkyl chains, providing strong hydrophobic interactions with the hexadecyl tail of the analyte. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the highly retained this compound while also allowing for the separation of more polar impurities.

Detection could be achieved using a UV detector, as the aromatic ring of the aminobenzoate moiety is a chromophore that absorbs UV light. The presence of the amino and chloro substituents on the benzene ring would influence the wavelength of maximum absorbance (λmax), which would need to be determined experimentally but is expected to be in the range of 254-300 nm.

For the separation of potential isomers or closely related impurities, optimization of the mobile phase composition, including the use of buffers to control the ionization state of the amino group, may be necessary. The separation of isomers of aminobenzoic acids and their derivatives has been successfully achieved using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. helixchrom.com

Table 2: Hypothetical HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Suggested Condition | Rationale |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Suitable for compounds with both nonpolar and polar moieties. |

| Stationary Phase | C18 (Octadecyl silane) | Strong hydrophobic retention for the long alkyl chain. |

| Column Dimensions | e.g., 4.6 x 250 mm, 5 µm | Standard analytical column dimensions for good resolution and efficiency. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvents for RP-HPLC, providing a wide polarity range. |

| Elution Mode | Gradient | To elute the strongly retained analyte in a reasonable time with good peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detection | UV-Vis Detector | The aromatic ring allows for UV detection. |

| Wavelength | To be determined (e.g., 254 nm) | Based on the UV absorbance spectrum of the compound. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |

The development and validation of such a method would be a critical step in the quality control of this compound, ensuring its identity, purity, and the absence of significant levels of impurities.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of publicly accessible scientific databases and scholarly articles, detailed research on the specific functional applications of the chemical compound This compound is not presently available. Information regarding its development as a fluorescent probe for anion sensing or its application in catalysis and targeted chemical transformations has not been reported in the reviewed literature.

While general information regarding the parent molecule, 3-amino-4-chlorobenzoic acid, and related aminobenzoate esters exists, specific studies detailing the photophysical properties, sensing mechanisms, or catalytic behavior of the hexadecyl ester derivative are absent. The scientific community has explored the potential of various aminobenzoate derivatives in fields such as fluorescent sensing; however, research singling out this compound for these purposes has not been published.

Similarly, while the hydrolysis and catalysis of benzoate (B1203000) esters are well-documented areas of chemical research, specific investigations into the role of this compound as a substrate, particularly in piperidine-catalyzed reactions, are not found in the available scientific literature. Consequently, data on its reaction kinetics, mechanistic pathways, and analytical performance metrics in these contexts does not exist in the public domain.

The absence of dedicated research articles or patents detailing the functional applications outlined in the query prevents a scientifically accurate and detailed discussion on the following topics for this compound:

Development as a Fluorescent Probe for Anion Sensing: No information is available on its mechanism of chloride ion detection, selectivity, photophysical properties in sensing systems, or the optimization of its fluorescent response.

Application in Catalysis and Targeted Chemical Transformations: There is no published research on its role as a substrate in piperidine-catalyzed reactions or any investigation into its reaction kinetics and mechanistic pathways.

Therefore, the creation of an article with detailed research findings and data tables on the functional research applications of this compound is not possible at this time.

Functional Research Applications of Hexadecyl 3 Amino 4 Chlorobenzoate

Interface with Surfactant Science and Self-Assembly Research

Detailed experimental research focusing specifically on the surfactant properties and self-assembly of Hexadecyl 3-amino-4-chlorobenzoate is limited in publicly available scientific literature. However, by examining the behavior of structurally related compounds, namely other long-chain alkyl surfactants and amino acid-based surfactants, we can infer its likely characteristics and role in these fields.

Influence of the Hexadecyl Tail-Group on Micellization and Solubilization Phenomena

The hexadecyl tail, a 16-carbon alkyl chain, is a defining feature of this compound that strongly dictates its surfactant behavior. This long hydrophobic chain is the primary driver for the molecule's tendency to self-assemble in aqueous solutions to minimize the unfavorable interactions between the hydrocarbon tail and water molecules. This self-assembly typically results in the formation of micelles, which are aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic head-groups are exposed to the aqueous environment.

The process of micellization is a critical aspect of surfactant science. For surfactants with a hexadecyl chain, the strong hydrophobic interactions lead to a very low Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form. While specific CMC values for this compound are not readily found in the literature, a comparison with other hexadecyl-containing surfactants suggests it would be in the micromolar to low millimolar range.

The solubilization capacity of surfactants is directly linked to the formation of micelles. The hydrophobic core of the micelles formed by this compound would be capable of encapsulating non-polar or poorly water-soluble substances, thereby increasing their apparent solubility in water. The large size of the hexadecyl tail contributes to a larger micellar core, which generally correlates with a higher solubilization capacity for hydrophobic molecules.

The table below provides a comparative look at the Critical Micelle Concentration (CMC) of various surfactants containing a hexadecyl tail, illustrating the influence of the headgroup on micellization.

| Surfactant Name | Headgroup Structure | CMC (mM) |

| Hexadecyltrimethylammonium bromide (CTAB) | -N(CH₃)₃⁺Br⁻ | ~0.92 |

| Sodium hexadecyl sulfate (B86663) (SHS) | -OSO₃⁻Na⁺ | ~0.45 |

| 1-(n-hexadecyl)-3-methylimidazolium bromide | Imidazolium Bromide | ~0.6 |

Note: Data is illustrative and sourced from general surfactant literature; specific conditions may affect values. Data for this compound is not available.

Design Principles for Hexadecyl-Containing Surfactant Systems

The design of surfactant systems utilizing molecules with a hexadecyl tail, such as this compound, is guided by several key principles aimed at tailoring their performance for specific applications.

Hydrophobic-Lipophilic Balance (HLB): The balance between the strongly hydrophobic hexadecyl tail and the relatively polar 3-amino-4-chlorobenzoate headgroup will determine the surfactant's HLB number. A lower HLB value, indicative of greater hydrophobicity, would suggest applications in water-in-oil emulsions, while a higher HLB would be more suited for oil-in-water emulsions and detergency. The specific HLB of this compound would need to be experimentally determined.

Headgroup Interactions: The 3-amino-4-chlorobenzoate headgroup offers sites for hydrogen bonding (the amino group) and potential ionic interactions (depending on the pH and protonation state of the amino group and carboxylic acid ester). These interactions can be manipulated by changing the pH of the solution, which in turn would affect the packing of the surfactant molecules at interfaces and in micelles, influencing properties like surface tension reduction and micelle shape.

Mixed Surfactant Systems: In many practical applications, surfactants are used in mixtures to achieve synergistic effects. A hexadecyl-containing surfactant like the title compound could be blended with other surfactants (anionic, cationic, non-ionic, or zwitterionic) to fine-tune properties such as foam stability, wetting, and emulsification efficiency. For instance, mixing with a non-ionic surfactant could reduce the electrostatic repulsion between the headgroups, leading to a lower CMC and more stable micelles. rightanswerknowledge.com

Influence of Additives: The self-assembly behavior of hexadecyl-containing surfactants is sensitive to the presence of additives like salts, alcohols, and polymers. The addition of electrolytes can screen the electrostatic interactions between charged headgroups, promoting micellization at lower concentrations. Short-chain alcohols can act as co-surfactants, altering the curvature of the micellar interface and potentially leading to the formation of different aggregate structures like vesicles or liquid crystals. glpbio.com

The design of effective surfactant systems is therefore a multifactorial process that considers the inherent properties of the surfactant molecule, its interactions with other components in the formulation, and the external environmental conditions.

Structure Activity and Structure Property Relationship Studies in Hexadecyl 3 Amino 4 Chlorobenzoate and Its Derivatives

Correlating Alkyl Chain Length with Spectroscopic and Chemical Behavior

The hexadecyl chain, a sixteen-carbon saturated alkyl group, imparts significant lipophilicity to the molecule. Variations in the length of this alkyl chain in the homologous series of alkyl 3-amino-4-chlorobenzoates are expected to systematically alter the compound's spectroscopic and chemical characteristics.

The length of the alkyl chain has a notable impact on the physicochemical properties of long-chain esters. Generally, as the alkyl chain length increases, properties such as melting point, boiling point, and viscosity also tend to increase due to stronger van der Waals forces between the molecules. Conversely, solubility in polar solvents typically decreases with a longer alkyl chain, while solubility in non-polar, organic solvents increases.

Spectroscopic analysis of a homologous series of alkyl 3-amino-4-chlorobenzoates would likely reveal subtle but measurable changes. In ¹H NMR spectroscopy, the chemical shifts of the protons on the alkyl chain would be largely unaffected by chain length, with the exception of the protons closest to the ester oxygen. However, the integration of the signals corresponding to the methylene (B1212753) (-CH₂-) groups would increase proportionally with the chain length. In ¹³C NMR, a greater number of distinct signals for the methylene carbons would be observed for longer chains.

Infrared (IR) spectroscopy is sensitive to the vibrational modes of the molecule. The characteristic C-H stretching vibrations of the alkyl chain (typically in the 2850-2960 cm⁻¹ region) would become more intense relative to the other peaks in the spectrum as the chain length increases. The positions of the key functional group absorptions, such as the C=O stretch of the ester and the N-H stretches of the amine, are not expected to shift significantly with changes in the alkyl chain length.

The chemical behavior of these esters is also influenced by the alkyl chain. The long alkyl chain can create steric hindrance around the ester group, potentially slowing down the rate of reactions such as hydrolysis, especially with very long chains. The increased lipophilicity can also affect the partitioning of the molecule between different phases, a critical factor in applications such as drug delivery or surface coatings.

Interactive Data Table: Predicted Physicochemical Properties of Alkyl 3-amino-4-chlorobenzoates with Varying Alkyl Chain Length

| Alkyl Chain | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Solubility in Water |

| Methyl | C₈H₈ClNO₂ | 185.61 | Lower | Higher |

| Ethyl | C₉H₁₀ClNO₂ | 199.64 | ↓ | ↓ |

| Butyl | C₁₁H₁₄ClNO₂ | 227.69 | ↓ | ↓ |

| Octyl | C₁₅H₂₂ClNO₂ | 283.80 | ↓ | ↓ |

| Dodecyl | C₁₉H₃₀ClNO₂ | 339.91 | ↓ | ↓ |

| Hexadecyl | C₂₃H₃₈ClNO₂ | 396.01 | Higher | Lower |

Note: The trends in melting point and solubility are predictions based on the general behavior of homologous series of long-chain esters. Actual values would require experimental determination.

Impact of Aromatic Ring Substituents (Amino and Chloro) on Reactivity and Functional Performance

The reactivity and functional performance of Hexadecyl 3-amino-4-chlorobenzoate are significantly governed by the electronic effects of the amino (-NH₂) and chloro (-Cl) substituents on the benzene (B151609) ring. These groups influence the electron density distribution within the aromatic system and at the ester carbonyl group, thereby affecting the molecule's chemical reactivity and potential applications.

The electronic effects of these substituents also extend to the ester functionality. An electron-withdrawing group on the aromatic ring generally increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack, such as hydrolysis. Conversely, an electron-donating group would decrease the electrophilicity of the carbonyl carbon. In the case of 3-amino-4-chlorobenzoate, the net effect on the ester's reactivity will depend on the interplay between the amino and chloro groups. Theoretical calculations and experimental studies on the hydrolysis rates of variously substituted benzoates could provide a quantitative measure of this effect.

The functional performance of the molecule is also tied to these substituents. The amino group provides a site for further chemical modification, such as acylation or diazotization, allowing for the synthesis of a wide range of derivatives with tailored properties. The presence of both amino and chloro groups can also influence the molecule's ability to participate in hydrogen bonding and other intermolecular interactions, which can affect its self-assembly properties and performance in materials science applications.

Interactive Data Table: Predicted pKa and Relative Hydrolysis Rate of Substituted Benzoic Acids

| Substituent(s) | Position(s) | Predicted pKa | Predicted Relative Hydrolysis Rate |

| None | - | 4.20 | 1.0 |

| 4-Chloro | 4 | 3.98 | > 1.0 |

| 3-Amino | 3 | 4.79 | < 1.0 |

| 4-Nitro | 4 | 3.44 | >> 1.0 |

| 3-Amino-4-Chloro | 3, 4 | ~4.5 | Intermediate |

Note: The pKa and hydrolysis rate values are based on established electronic effects of substituents on benzoic acid and are intended to be illustrative. The values for the disubstituted compound are an estimation based on the combined effects.

Rational Design Strategies for Tailored Functionality and Enhanced Performance

The unique tripartite structure of this compound—comprising a long alkyl chain, a central aromatic ring, and reactive substituents—makes it an excellent scaffold for rational design strategies aimed at creating molecules with specific functionalities and enhanced performance for a variety of applications.

One key design strategy involves the modification of the alkyl chain. By varying the length, branching, or introducing unsaturation into the alkyl chain, the molecule's amphiphilic character can be precisely tuned. For example, increasing the chain length would enhance its surface activity, making it a better surfactant or emulsifier. Introducing branching could disrupt crystal packing and lower the melting point, which might be desirable for liquid formulations.

Another powerful approach is the chemical modification of the aromatic ring substituents. The amino group is a versatile handle for a wide range of chemical transformations. It can be acylated to introduce new functional groups, diazotized to create reactive intermediates for coupling reactions, or used as a building block for the synthesis of more complex heterocyclic structures. These modifications can be used to introduce properties such as chromophoric or fluorophoric behavior for use in dyes and sensors, or to attach the molecule to a polymer backbone to create functional materials.

The chloro group, while less reactive than the amino group, can also be a site for modification through nucleophilic aromatic substitution reactions under specific conditions. This could allow for the introduction of other functional groups, further expanding the chemical space of accessible derivatives.

Rational design can also be employed to control the self-assembly of these molecules. The balance between the hydrophilic head (the substituted benzoate (B1203000) group) and the hydrophobic tail (the alkyl chain) is critical for the formation of micelles, vesicles, or liquid crystalline phases. By systematically modifying both parts of the molecule, it is possible to design materials with specific nanostructures for applications in areas such as encapsulation and controlled release.

Computational modeling, such as Density Functional Theory (DFT), can be a valuable tool in these design strategies. DFT can be used to predict the electronic properties, reactivity, and conformational preferences of designed molecules before their synthesis, allowing for a more targeted and efficient discovery process. For instance, the impact of different substituents on the molecule's dipole moment, which influences its self-assembly behavior, can be calculated to guide the design of new materials with desired properties.

Future Perspectives and Emerging Research Trajectories for Hexadecyl 3 Amino 4 Chlorobenzoate

Exploration of Advanced Sensing and Imaging Platforms for Biological and Environmental Applications

The unique combination of a hydrophilic aminobenzoate head and a long, lipophilic hexadecyl tail in Hexadecyl 3-amino-4-chlorobenzoate suggests its potential as a component in sophisticated sensing and imaging systems. Research in this area is anticipated to leverage these distinct molecular features.

Future research could focus on the development of novel sensors where this compound acts as a recognition element. The aromatic amino group is electrochemically active and could be harnessed for the development of electrochemical sensors. The long alkyl chain could facilitate the immobilization of the molecule on electrode surfaces or its incorporation into polymer matrices, creating a stable and sensitive sensing interface.

The amphiphilic nature of the compound makes it a candidate for studies involving biological membranes. It could potentially be used as a molecular probe to investigate the structure and function of lipid bilayers. Furthermore, its ability to partition into nonpolar environments could be exploited for the development of sensors aimed at detecting hydrophobic pollutants in environmental samples. The chloro-substituent on the benzene (B151609) ring can modulate the electronic properties of the molecule, which may be fine-tuned to enhance selectivity and sensitivity towards specific analytes.

| Potential Sensing Application | Target Analyte Class | Key Molecular Feature Leveraged |

| Electrochemical Sensors | Heavy metal ions, organic pollutants | Electroactive aminobenzoate group |

| Environmental Monitoring | Hydrophobic contaminants in water | Lipophilic hexadecyl chain |

| Biological Membrane Probes | Changes in membrane fluidity/potential | Amphiphilic nature |

Development of Novel Synthetic Methodologies for Sustainable Production

The industrial synthesis of this compound traditionally relies on conventional chemical methods. The future of its production is likely to be shaped by the principles of green chemistry, aiming for more sustainable and environmentally benign processes.

A primary focus will be the development of biocatalytic or chemo-enzymatic approaches for the synthesis of this ester. The use of enzymes, such as lipases, for the esterification of 3-amino-4-chlorobenzoic acid with hexadecanol (B772) could offer several advantages over chemical catalysts, including higher selectivity, milder reaction conditions, and reduced waste generation.

| Synthetic Strategy | Advantage | Potential Research Focus |

| Biocatalytic Esterification | Milder conditions, higher selectivity, reduced waste | Screening for robust enzymes, process optimization |

| Chemo-enzymatic Synthesis | Combination of chemical and biological steps for efficiency | Integration of enzymatic steps into existing workflows |

| Bio-based Precursors | Reduced reliance on fossil fuels, lower carbon footprint | Development of pathways from lignin or other biomass to 3-amino-4-chlorobenzoic acid |

Interdisciplinary Collaborations in Material Science, Nanotechnology, and Chemical Biology

The molecular architecture of this compound makes it an intriguing candidate for interdisciplinary research, bridging the gap between chemistry and material science, nanotechnology, and chemical biology.

In Material Science, the self-assembly properties of this amphiphilic molecule could be explored for the creation of novel structured materials. Its ability to form thin films, liquid crystals, or other ordered assemblies could lead to applications in coatings, displays, or functional surfaces. The presence of the chlorine atom could also influence the intermolecular interactions and the resulting material properties. semanticscholar.org

In Nanotechnology, this compound could serve as a building block for the construction of nanoparticles, micelles, or vesicles. researchgate.netnih.gov The long hexadecyl chain is a key feature for driving the self-assembly of these nanostructures in aqueous environments. Such nano-formulations could be investigated for the encapsulation and controlled release of active pharmaceutical ingredients or other valuable compounds. The length of the alkyl chain is known to influence the physicochemical properties of such nanoparticles. researchgate.netnih.gov

In Chemical Biology, this compound could be utilized as a tool to study biological systems. Its structural similarity to certain lipids and signaling molecules might allow it to interact with biological membranes and proteins. Functionalized benzoates are of interest in biological studies, and the specific substitution pattern of this molecule could be exploited for the design of molecular probes to investigate cellular processes.

| Interdisciplinary Field | Potential Application | Relevant Molecular Characteristics |

| Material Science | Self-assembling materials, thin films, liquid crystals | Amphiphilicity, potential for hydrogen bonding and halogen bonding |

| Nanotechnology | Nanoparticles for drug delivery, encapsulation systems | Long alkyl chain driving self-assembly, functionalizable aromatic head |

| Chemical Biology | Molecular probes for biological membranes, building block for bioactive molecules | Structural similarity to lipids, functionalized benzoate (B1203000) core |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing hexadecyl 3-amino-4-chlorobenzoate via esterification?

- Methodological Answer : The esterification of 3-amino-4-chlorobenzoic acid with n-hexadecanol is catalyzed by p-toluenesulfonic acid in xylene solvent. Key parameters include:

- Molar ratio : A 1:1.2 (acid:alcohol) ratio maximizes esterification yield.

- Catalyst loading : 3% (w/w) of p-toluenesulfonic acid relative to the acid component ensures efficient reaction kinetics.

- Reaction temperature : Reflux conditions (~140°C) are maintained for 4–6 hours.

- Workup : Post-reaction, the product is washed with sodium bicarbonate to neutralize residual acid and purified via recrystallization.

Characterization via FTIR (C=O ester peak at ~1720 cm⁻¹) and ¹H NMR (hexadecyl chain protons at δ 0.8–1.5 ppm) confirms structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis of the ester bond.

- Handling : Use impervious gloves (nitrile or neoprene) and work in a fume hood to avoid inhalation of fine particles.

- Environmental precautions : Avoid release into water systems due to its aquatic toxicity (Risk Phrase R51/53). Waste disposal should comply with EPA guidelines for chlorinated aromatic compounds .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies ester carbonyl (1720 cm⁻¹), aromatic C-Cl (750 cm⁻¹), and NH₂ stretching (3400 cm⁻¹).

- ¹H NMR : Peaks for the hexadecyl chain (δ 0.8–1.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and ester methylene (δ 4.2–4.4 ppm).

- Mass spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (396.01 g/mol) via [M+H]⁺ peak at m/z 397.01.

- Thermal analysis : TGA determines decomposition onset (~250°C), critical for assessing thermal stability in applications .

Advanced Research Questions

Q. How can the hydrolytic stability of this compound be evaluated under varying pH conditions?

- Methodological Answer :

- Experimental design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 254 nm) at intervals (0, 24, 48, 72 hours).

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. The amino and ester groups are susceptible to acid-catalyzed hydrolysis at pH < 3, while alkaline conditions (pH > 10) may cleave the ester bond.

- Mitigation strategies : Encapsulation in liposomes or cyclodextrins can enhance stability in aqueous environments .

Q. What strategies can resolve contradictions in esterification yield data caused by solvent polarity?

- Methodological Answer :

- Solvent screening : Compare polar aprotic (e.g., DMF) vs. nonpolar (e.g., xylene) solvents. Xylene minimizes side reactions (e.g., amide formation) due to its low polarity.

- Reaction monitoring : Use in-situ FTIR to track ester carbonyl formation and quantify intermediates.

- DoE (Design of Experiments) : Apply factorial design to isolate solvent effects from temperature and catalyst variables. Xylene typically achieves >85% yield, while DMF drops to <60% due to competing side reactions .

Q. How can the environmental impact of this compound be assessed for regulatory compliance?

- Methodological Answer :

- Ecotoxicity testing : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia acute toxicity). The compound’s logP (predicted 5.2) suggests bioaccumulation potential.

- Degradation studies : Conduct OECD 301B (ready biodegradability) tests. The chlorinated aromatic ring resists microbial degradation, requiring advanced oxidation (e.g., UV/H₂O₂) for remediation.

- Regulatory alignment : Align with REACH Annex VII requirements for persistent, bioaccumulative, and toxic (PBT) substances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.